molecular formula C15H14F3N3O3S B2605639 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795364-82-7

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2605639
CAS RN: 1795364-82-7
M. Wt: 373.35
InChI Key: YLCOOZNQRDWKDO-UHFFFAOYSA-N
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Description

This compound is a chemical used in scientific research with diverse applications in fields like medicinal chemistry, drug discovery, and organic synthesis. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .


Synthesis Analysis

The synthesis of this compound involves rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed using different spectral techniques such as 1H NMR and 13C NMR .


Chemical Reactions Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum and 13C NMR spectrum have been provided .

Scientific Research Applications

Liver Disease

Thiazolidinediones have been investigated for their impact on non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). They improve hepatic insulin sensitivity, reduce liver fat accumulation, and attenuate inflammation in the liver.

These applications highlight the versatility of 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione and its potential in diverse therapeutic areas. Researchers continue to explore novel uses and mechanisms of action for this intriguing compound . If you’d like more details on any specific application, feel free to ask!

Mechanism of Action

The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

properties

IUPAC Name

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-1-9(7-19-11)13(23)20-5-3-10(4-6-20)21-12(22)8-25-14(21)24/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCOOZNQRDWKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione

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